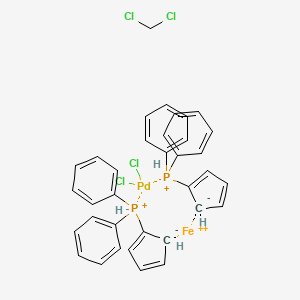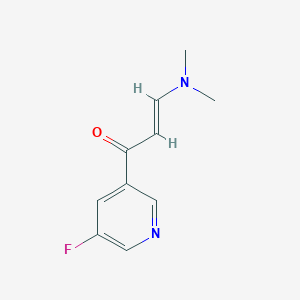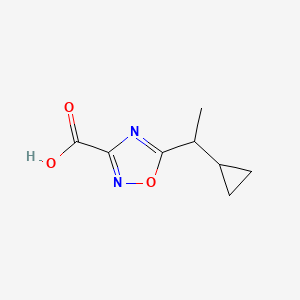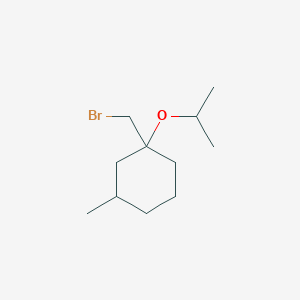
Pd(dppf)Cl2 DCM
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Bis(diphenylphosphino)ferrocene dichloropalladium(II) complex with dichloromethane, commonly referred to as Pd(dppf)Cl2 DCM, is a palladium complex containing the bidentate ligand 1,1’-bis(diphenylphosphino)ferrocene. This compound is widely used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions: Pd(dppf)Cl2 DCM can be synthesized by reacting 1,1’-bis(diphenylphosphino)ferrocene with a suitable nitrile complex of palladium dichloride. The general reaction is as follows :
[ \text{dppf} + \text{PdCl}_2(\text{RCN})_2 \rightarrow \text{(dppf)PdCl}_2 + 2 \text{RCN} ]
where RCN can be acetonitrile (CH3CN) or benzonitrile (C6H5CN).
Industrial Production Methods: In an industrial setting, the synthesis involves dissolving sodium palladium chloride in anhydrous ethanol and then adding this solution to a dichloromethane solution of 1,1’-bis(diphenylphosphino)ferrocene. The mixture is stirred at room temperature to yield the desired product .
化学反应分析
Types of Reactions: Pd(dppf)Cl2 DCM is involved in various types of reactions, including:
- Oxidation
- Reduction
- Substitution
- Cross-coupling reactions such as Buchwald-Hartwig amination, Heck reaction, Suzuki-Miyaura coupling, and Stille coupling .
Common Reagents and Conditions: Common reagents used in these reactions include aryl halides, Grignard reagents, and boronic acids. Typical conditions involve the use of organic solvents like dichloromethane and temperatures ranging from room temperature to slightly elevated temperatures .
Major Products: The major products formed from these reactions are often biaryls, aryl ethers, and lactams .
科学研究应用
Pd(dppf)Cl2 DCM has a wide range of applications in scientific research:
- Chemistry : It is extensively used as a catalyst in cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds .
- Biology : It is used in the synthesis of biologically active molecules and pharmaceuticals .
- Medicine : It plays a role in the development of new drugs and therapeutic agents .
- Industry : It is employed in the production of fine chemicals and materials .
作用机制
The mechanism by which Pd(dppf)Cl2 DCM exerts its catalytic effects involves several key steps:
- Oxidative Addition : The palladium center inserts into a carbon-halogen bond.
- Transmetalation : The organic group is transferred from the nucleophile to the palladium center.
- Reductive Elimination : The final product is formed, and the palladium catalyst is regenerated .
相似化合物的比较
Similar Compounds:
- Pd(PPh3)4 : Tetrakis(triphenylphosphine)palladium(0)
- PdCl2(PPh3)2 : Dichlorobis(triphenylphosphine)palladium(II)
- Pd2(dba)3 : Tris(dibenzylideneacetone)dipalladium(0)
Uniqueness: Pd(dppf)Cl2 DCM is unique due to its high stability and efficiency in catalyzing a wide range of cross-coupling reactions. Its bidentate ligand, 1,1’-bis(diphenylphosphino)ferrocene, provides enhanced stability and reactivity compared to other palladium complexes .
属性
分子式 |
C35H32Cl4FeP2Pd+2 |
|---|---|
分子量 |
818.6 g/mol |
IUPAC 名称 |
cyclopenta-1,3-dien-1-yl(diphenyl)phosphanium;dichloromethane;dichloropalladium;iron(2+) |
InChI |
InChI=1S/2C17H14P.CH2Cl2.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;2-1-3;;;;/h2*1-14H;1H2;2*1H;;/q2*-1;;;;2*+2 |
InChI 键 |
SNRCKKQHDUIRIY-UHFFFAOYSA-N |
规范 SMILES |
[CH-]1C=CC=C1[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.Cl[Pd]Cl.[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,2-Difluoro-2-[2-(propan-2-yl)phenyl]acetic acid](/img/structure/B13079259.png)
![2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B13079264.png)





![tert-butyl 2'-amino-1-benzyl-4'H-spiro[piperidine-4,7'-thiazolo[5,4-c]pyridine]-5'(6'H)-carboxylate](/img/structure/B13079302.png)



